molecular formula C11H7FN2O2 B8070802 5-Fluoro-2-(pyrimidin-2-yl)benzoic acid

5-Fluoro-2-(pyrimidin-2-yl)benzoic acid

Cat. No. B8070802
M. Wt: 218.18 g/mol
InChI Key: GWFSRJKDYXADOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-(pyrimidin-2-yl)benzoic acid is a useful research compound. Its molecular formula is C11H7FN2O2 and its molecular weight is 218.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Molecular Fragments for Orexin Filorexant (MK-6096)

    A synthetic method for 5-methyl-2-(pyrimidin-2-yl)benzoic acid, an important molecular fragment of Orexin Filorexant (MK-6096), was reported. This method offers a short synthetic pathway, simple post-treatment, and high yield, providing an effective methodology for synthesis of target compounds (Liu, Zhao, Yu, & Liu, 2020).

  • Synthesis of Novel Pyrazolo[1,5-a]pyrimidines

    A series of 2-(pyrazolo[1,5-a]pyrimidin-5-yl)benzoic acids were prepared using a novel protocol. This process is solvent-free, offers good to excellent yields, and proceeds in a regiospecific fashion (Quiroga, Portilla, Abonía, Insuasty, Nogueras, & Cobo, 2007).

  • Antifungal Activity of Pyrimidine Derivatives

    Novel pyrimidine derivatives containing an amide moiety were synthesized and evaluated for their antifungal activities against various fungi. Some compounds exhibited higher antifungal activity compared to Pyrimethanil (Wu, Lan, Wu, & Fei, 2021).

  • Antinociceptive and Anti-inflammatory Properties

    A study reported the synthesis and evaluation of thiazolopyrimidine derivatives for their antinociceptive and anti-inflammatory activities. Some derivatives showed significant activities in these areas (Selvam, Karthik, Palanirajan, & Ali, 2012).

  • Synthesis of Prodrugs for Reduced Toxicity

    The synthesis of 2-(5-fluorouracil-1-yl-acetamido) acetic acid, a prodrug intended to reduce the toxicity of 5-Fluorouracil (5-FU), was reported. This effort is part of a larger effort to find carrier-linked prodrugs with high efficiency and low toxicity (Xiong Jing, 2010).

  • Dihydrofolate Reductase Inhibitors

    Research on classical antifolate derivatives as potential dihydrofolate reductase (DHFR) inhibitors and antitumor agents was conducted. Some derivatives were found to be excellent inhibitors of human DHFR and showed potential as antitumor agents (Gangjee, Zeng, Talreja, McGuire, Kisliuk, & Queener, 2007).

  • Synthesis of 2-(Pyrimidin-2-yl)benzoic Acids

    A new approach to synthesizing 2-(pyrimidin-2-yl)benzoic acids was developed, based on the ring contraction of 2-carbamimidoylbenzoic acid with 1,3-dicarbonyl compounds. This method provides a way to form complex pyrimidine derivatives (Hordiyenko, Tkachuk, Shishkanu, Tkachuk, & Shishkina, 2020).

properties

IUPAC Name

5-fluoro-2-pyrimidin-2-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2O2/c12-7-2-3-8(9(6-7)11(15)16)10-13-4-1-5-14-10/h1-6H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWFSRJKDYXADOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=C(C=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-(pyrimidin-2-yl)benzoic acid

Synthesis routes and methods

Procedure details

To a solution of 5-fluoro-2-pyrimidin-2-ylbenzoic acid methyl ester (1.72 g, 7.407 mmol) in 2-methyl-THF (20 mL) was added sodium hydroxide (0.74 g, 18.517 mmol) and water (20 mL). The mixture was heated to 72° C. and stirred for 2 h. The layers were separated and the aqueous layer was extracted with additional MTBE. A 50% HCl(aq) solution was then dripped into the aqueous layer until a pH of 1 was reached. The resulting solids were filtered to provide the desired product as an off-white solid (1.34 g, 83% yield). 1H NMR (400 MHz, CD3OD): 8.82 (d, J=5.0 Hz, 2H), 7.89 (dd, J=8.6, 5.4 Hz, 1H), 7.53 (dd, J=9.0, 2.7 Hz, 1H), 7.39 (m, 2H).
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
0.74 g
Type
reactant
Reaction Step One
[Compound]
Name
2-methyl-THF
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.